2-Chloroethane-1,1-diol

Description

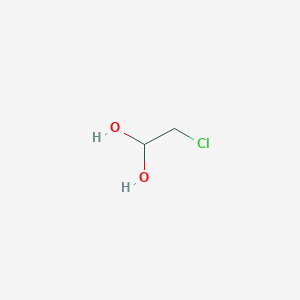

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2/c3-1-2(4)5/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCPBNVAQSUDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166517 | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15873-56-0 | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloroethane-1,1-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of 2-Chloroethane-1,1-diol, also known as chloroacetaldehyde hydrate. This geminal diol is a stable hydrate due to the electron-withdrawing effect of the adjacent chlorine atom. This document outlines the primary synthetic routes, detailed experimental protocols, and methods for characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound (ClCH₂CH(OH)₂) is the hydrated form of chloroacetaldehyde. Unlike the unstable hydrates of many simple aldehydes, the presence of the electron-withdrawing chlorine atom stabilizes the geminal diol structure.[1] This compound serves as a valuable intermediate in organic synthesis and is of interest in the study of reaction mechanisms. This guide details its preparation and analytical characterization for research and development purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways. The most common methods involve the direct hydration of chloroacetaldehyde or the chlorination of suitable precursors.

Synthesis via Hydration of Chloroacetaldehyde

The most direct route to this compound is the hydration of chloroacetaldehyde.[2] This reaction is an equilibrium process that heavily favors the formation of the stable geminal diol in the presence of water.

Caption: Equilibrium between Chloroacetaldehyde and its Hydrate.

Synthesis from Ethylene Glycol and Thionyl Chloride

A common laboratory-scale synthesis involves the reaction of ethylene glycol with thionyl chloride. This method proceeds via a chlorosulfite intermediate.[1]

Caption: Synthesis of this compound from Ethylene Glycol.

Synthesis via Oxidation of Glycerol α-Monochlorohydrin

This compound can also be prepared by the oxidation of glycerol α-monochlorohydrin using periodic acid.[3]

Experimental Protocols

Protocol 1: Hydration of Chloroacetaldehyde

Materials:

-

Chloroacetaldehyde (handle with care, toxic and corrosive)

-

Deionized water

Procedure:

-

In a fume hood, carefully add chloroacetaldehyde to an equal molar amount of deionized water in a round-bottom flask with stirring.

-

The reaction is exothermic; maintain the temperature below 30°C using an ice bath.

-

Stir the mixture for 30 minutes. The product, this compound, is formed in solution and can be used directly for many applications. For isolation, proceed to purification.

Protocol 2: Synthesis from Ethylene Glycol and Thionyl Chloride

Materials:

-

Ethylene glycol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Pyridine (optional, as a catalyst and acid scavenger)

Procedure:

-

In a fume hood, dissolve ethylene glycol (1.0 eq) in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred solution. A small amount of pyridine can be added to catalyze the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

The reaction mixture will form a precipitate (pyridinium hydrochloride if pyridine is used). Filter the mixture and wash the solid with anhydrous diethyl ether.

-

The filtrate contains the product. The solvent can be carefully removed under reduced pressure to yield crude this compound.

Purification: Crude this compound can be purified by vacuum distillation.[3] It is a colorless crystalline solid.

Characterization

Due to the equilibrium with its anhydrous form in solution and during some analytical techniques, characterization requires careful consideration of the sample preparation and measurement conditions.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₅ClO₂ | [4] |

| Molecular Weight | 96.51 g/mol | [4] |

| Appearance | Colorless crystalline solid | [5] |

| Boiling Point | 142.4°C at 760 mmHg | [6] |

| Density | 1.412 g/cm³ | [6] |

| Flash Point | 39.9°C | [6] |

| Refractive Index | 1.473 | [6] |

| Vapor Pressure | 2.27 mmHg at 25°C | [6] |

Spectroscopic Data

Experimental spectroscopic data for pure this compound is not widely available in the literature. The following data is a combination of information for the anhydrous form, related compounds, and expected values for the diol.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to show characteristic signals for the chloromethyl and the geminal diol protons and carbons. In D₂O, the hydroxyl protons will exchange and may not be observed or will appear as a broad singlet.

-

¹H NMR (Expected):

-

δ ~3.5-4.0 ppm (s, 2H, -CH₂Cl)

-

δ ~5.5-6.0 ppm (t, 1H, -CH(OH)₂)

-

δ ~5.0-6.0 ppm (d, 2H, -CH(OH)₂)

-

-

¹³C NMR (Expected):

-

δ ~45-50 ppm (-CH₂Cl)

-

δ ~90-95 ppm (-CH(OH)₂)

-

¹H and ¹³C NMR Data for Chloroacetaldehyde Diethyl Acetal (a related compound): [7]

-

¹H NMR (300 MHz, CDCl₃): δ 1.17 (t, 6H), 3.44 (d, 2H), 3.53 (m, 2H), 3.64 (m, 2H), 4.56 (t, 1H).

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong, broad absorption for the O-H stretching of the hydroxyl groups and a characteristic C-Cl stretching band.

-

Expected IR Absorptions:

-

3200-3600 cm⁻¹ (broad, strong, O-H stretch)

-

2850-3000 cm⁻¹ (C-H stretch)

-

1000-1200 cm⁻¹ (C-O stretch)

-

600-800 cm⁻¹ (C-Cl stretch)

-

4.2.3. Mass Spectrometry (MS)

Under typical electron ionization (EI) mass spectrometry conditions, geminal diols are often unstable and may dehydrate to the corresponding aldehyde. Therefore, the mass spectrum of this compound may show a prominent peak corresponding to the molecular ion of chloroacetaldehyde (m/z 78/80 for ³⁵Cl/³⁷Cl isotopes). Chemical ionization (CI) or other soft ionization techniques may be more suitable for observing the molecular ion of the diol.

Caption: Expected Fragmentation of this compound in MS.

Stability and Handling

This compound is a stable crystalline solid. However, it exists in equilibrium with chloroacetaldehyde in aqueous solutions. Anhydrous chloroacetaldehyde is known to polymerize on standing.[5] The compound is toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

References

- 1. env.go.jp [env.go.jp]

- 2. This compound | 15873-56-0 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,1-Ethanediol, 2-chloro- | C2H5ClO2 | CID 85157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]

- 6. This compound | CAS#:15873-56-0 | Chemsrc [chemsrc.com]

- 7. Chloroacetaldehyde diethyl acetal(621-62-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Chloroethane-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of 2-chloroethane-1,1-diol (CAS No: 15873-56-0), also known as chloroacetaldehyde hydrate. Given the relative scarcity of extensive experimental data for this specific compound, this guide also draws upon data from its anhydrous form, chloroacetaldehyde, and its more heavily halogenated analogue, chloral hydrate, to provide a thorough understanding for research and development purposes.

Chemical and Physical Properties

This compound is the geminal diol hydrate of chloroacetaldehyde. The presence of an electron-withdrawing chlorine atom on the adjacent carbon significantly stabilizes the hydrate form compared to the hydrate of acetaldehyde.[1] It is a crucial intermediate in various chemical syntheses and is noted for its reactivity.[1]

Tabulated Physicochemical Data

Quantitative data for this compound is limited. The following tables summarize available experimental and computed data. For comparison, data for the related and more extensively studied compound, chloral hydrate (2,2,2-trichloro-1,1-ethanediol), is also provided where relevant.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 15873-56-0 | [1][2][3] |

| Molecular Formula | C₂H₅ClO₂ | [2][3] |

| Molecular Weight | 96.51 g/mol | [1][2][3] |

| Density | 1.412 g/cm³ | [2] |

| Boiling Point | 142.4 °C at 760 mmHg | [2] |

| Flash Point | 39.9 °C | [2] |

| Vapor Pressure | 2.27 mmHg at 25 °C | [2] |

| Refractive Index | 1.473 | [2] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3-AA | -0.4 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Polar Surface Area | 40.46 Ų | [2] |

| Exact Mass | 95.99780 g/mol | [2] |

Table 3: Comparative Properties of Chloral Hydrate (for reference)

| Property | Value | Source |

| CAS Number | 302-17-0 | [4] |

| Molecular Formula | C₂H₃Cl₃O₂ | [5] |

| Molecular Weight | 165.40 g/mol | [4][5] |

| Melting Point | 57 °C | [4][5] |

| Boiling Point | 98 °C (decomposes) | [4][5] |

| Density | 1.9081 g/cm³ | [5] |

| Solubility in Water | Very soluble (8.3 g/mL) | [5][6] |

Stability and Decomposition

This compound exists in equilibrium with its corresponding aldehyde, chloroacetaldehyde, in the presence of water.[1] The anhydrous form, chloroacetaldehyde, is unstable and prone to polymerization upon standing.[7] The hydrate is significantly more stable and is the form typically encountered in aqueous solutions.[7]

Heating this compound will drive the equilibrium back towards the anhydrous aldehyde and water, leading to decomposition. A similar, well-documented phenomenon occurs with chloral hydrate, which decomposes into chloral and water upon boiling.[4][5]

The C-Cl bond in the hydrated form is susceptible to reductive cleavage, making it a point of interest in mechanistic studies.[1]

Caption: Equilibrium and decomposition pathway of this compound.

Experimental Protocols and Methodologies

Synthesis Methodologies

Several primary routes for the formation of chloroacetaldehyde and its hydrate have been reported:

-

Chlorination of Vinyl Derivatives:

-

From Vinyl Chloride: The chlorination of aqueous vinyl chloride yields hydrated chloroacetaldehyde and HCl.[5]

-

ClCH=CH₂ + Cl₂ + H₂O → ClCH₂CH(OH)₂ + HCl

-

-

From Vinyl Acetate: Reacting chlorine with vinyl acetate in water at room temperature can produce a concentrated solution of chloroacetaldehyde.[6]

-

-

Chlorination of Ethylene Glycol Derivatives:

-

A primary pathway involves the targeted chlorination of ethylene glycol or its derivatives.[1] The reaction of ethylene glycol derivatives with thionyl chloride (SOCl₂) in an anhydrous solvent like dichloromethane is an effective method.[1]

-

Key Parameters: Maintaining low temperatures (below 10°C) is crucial to minimize decomposition of the diol. Anhydrous conditions are necessary to prevent the hydrolysis of thionyl chloride.[1]

-

-

Oxidation of Glycerol α-Monochlorohydrin:

-

The oxidation of glycerol α-monochlorohydrin using periodic acid is a reported method for preparing chloroacetaldehyde hydrate.[8]

-

Caption: Overview of synthetic routes to this compound.

Handling and Storage

Given that this compound is the hydrate of the toxic and reactive chloroacetaldehyde, stringent safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact.[4] All manipulations should be performed in a certified fume hood to avoid inhalation of vapors.[1]

-

Storage: Store in a cool, well-ventilated place, away from heat, open flames, and sources of ignition.[9] Containers should be tightly closed. For the anhydrous form, storage under an inert gas like nitrogen is recommended.[4]

-

Incompatibilities: Keep away from incompatible substances. While specific incompatibilities for the diol are not listed, those for chloroacetaldehyde include strong oxidizing agents and strong bases.

Reactivity and Use in Synthesis

Being bifunctional, this compound (as its aldehyde form) is a versatile precursor for the synthesis of many heterocyclic compounds.[5][7] A notable example is its condensation with thiourea derivatives to form aminothiazoles, a reaction historically used in the production of sulfathiazole.[5]

Caption: Synthetic utility of this compound.

Conclusion

This compound is a reactive chemical intermediate of significant interest in synthetic organic chemistry. While it is more stable than its anhydrous aldehyde counterpart, care must be taken in its handling and storage due to its inherent reactivity and toxicity. The provided data, compiled from available literature and databases, offers a foundational understanding for researchers. Further experimental characterization is warranted to fully elucidate its properties and expand its synthetic applications.

References

- 1. This compound | 15873-56-0 | Benchchem [benchchem.com]

- 2. This compound | CAS#:15873-56-0 | Chemsrc [chemsrc.com]

- 3. 1,1-Ethanediol, 2-chloro- | C2H5ClO2 | CID 85157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 6. chemcess.com [chemcess.com]

- 7. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.chemservice.com [cdn.chemservice.com]

Technical Guide: Toxicology and Safety Data for 2-Chloroethane-1,1-diol

Introduction

2-Chloroethane-1,1-diol is a geminal diol, a class of compounds that are often unstable and exist in equilibrium with their corresponding aldehydes. In this case, this compound is the hydrated form of chloroacetaldehyde. Due to the scarcity of direct data, this guide will focus on the toxicology and safety profiles of three key structurally and metabolically related compounds:

-

Chloroethane: A simple chlorinated hydrocarbon.

-

1,2-Dichloroethane: A chlorinated hydrocarbon with two chlorine atoms.

-

2,2,2-Trichloroethane-1,1-diol (Chloral Hydrate): A geminal diol with three chlorine atoms, which is structurally very similar.

The toxicological profiles of these compounds can provide insights into the potential hazards associated with this compound.

Safety Precautions and Handling

Based on the general properties of related chlorinated hydrocarbons, the following safety protocols are essential when handling this compound in a laboratory setting:

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and chemical safety goggles to prevent skin and eye contact.

-

Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a fume hood, to minimize the risk of inhalation of any potential vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed.

Toxicological Data Summary (Surrogate Compounds)

The following tables summarize the available quantitative toxicological data for the selected surrogate compounds. This data should be interpreted with caution and is not a direct representation of the toxicity of this compound.

Table 1: Acute Toxicity Data for Surrogate Compounds

| Compound | Test Species | Route of Exposure | LD50/LC50 | Reference |

| Chloroethane | Mouse | Inhalation | 56,860 ppm (2-hour) | [1] |

| Rat | Inhalation | No deaths at 19,000 ppm (4-hour) | [1] | |

| 1,2-Dichloroethane | Rat | Oral | 670 mg/kg | [2] |

| 2,2,2-Trichloroethane-1,1-diol (Chloral Hydrate) | Rat | Oral | 479 mg/kg | [3] |

Table 2: Genotoxicity and Carcinogenicity of Surrogate Compounds

| Compound | Genotoxicity Findings | Carcinogenicity Findings | Reference |

| Chloroethane | Mutagenic in vitro (HPRT assay in CHO cells). No in vivo genotoxicity detected in UDS and micronucleus assays in mice. | Clear evidence of carcinogenicity in female mice (uterine carcinomas) at 15,000 ppm. Not carcinogenic in rats. | [4][5][6][7] |

| 1,2-Dichloroethane | Genotoxic in multiple test systems, inducing DNA adducts, gene mutations, and chromosomal aberrations. | Carcinogenic in rats and mice, inducing various tumors including fibromas, adenocarcinomas, and mesotheliomas. | [2][8] |

| 2,2,2-Trichloroethane-1,1-diol (Chloral Hydrate) | Shall not be classified as germ cell mutagenic. | Shall not be classified as carcinogenic. | [3] |

Table 3: Reproductive and Developmental Toxicity of Surrogate Compounds

| Compound | Effects on Reproduction and Development | Reference |

| Chloroethane | No consistent changes in estrous cyclicity or serum sex hormone concentrations in mice exposed to 15,000 ppm. | [6] |

| 1,2-Dichloroethane | Induces reproductive toxicity in male mice, including reduced sperm concentration and increased malformation. | [9] |

| 1,1,1-Trichloroethane | No significant effects on reproduction or development in mice exposed via drinking water. | [10] |

Experimental Protocols (Surrogate Compounds)

Detailed experimental methodologies for the toxicological assessment of chlorinated hydrocarbons are crucial for data interpretation and future study design. Below are representative protocols based on studies of surrogate compounds.

In Vitro Genotoxicity: HPRT Assay with Chloroethane

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Exposure: Cells were exposed to various concentrations of chloroethane gas in specially designed chambers. Exposures were conducted with and without the addition of a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The frequency of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus was determined by assessing the ability of cells to grow in the presence of the purine analog 6-thioguanine.

-

Reference: [4]

In Vivo Carcinogenicity Bioassay: Inhalation Exposure to Chloroethane

-

Test Species: F344 rats and B6C3F1 mice.

-

Exposure: Animals were exposed to 15,000 ppm chloroethane via whole-body inhalation for 6 hours per day, 5 days per week, for up to two years.

-

Endpoints: Survival, body weight changes, clinical signs of toxicity, and histopathological examination of all major organs and tissues for neoplastic and non-neoplastic lesions.

In Vivo Reproductive Toxicity Study: Inhalation Exposure to 1,2-Dichloroethane

-

Test Species: Male NIH Swiss mice.

-

Exposure: Mice were exposed to 0, 100, 350, and 700 mg/m³ of 1,2-dichloroethane by inhalation for 6 hours/day for 1 or 4 weeks.

-

Endpoints: Body weight, testis weight, sperm concentration and morphology, histopathology of the testes, and molecular analysis of key signaling proteins (e.g., CREB, CREM).

-

Reference: [9]

Potential Mechanisms and Signaling Pathways (Surrogate Compounds)

Understanding the mechanisms of toxicity for related compounds can help predict the potential biological effects of this compound.

Metabolic Activation of Chloroethane

Chloroethane is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to acetaldehyde. Acetaldehyde is a known carcinogen and is thought to be a key intermediate in the carcinogenicity of chloroethane.

Caption: Metabolic activation of Chloroethane to Acetaldehyde by CYP2E1.

Reproductive Toxicity Pathway of 1,2-Dichloroethane

Studies on 1,2-dichloroethane suggest that it may induce reproductive toxicity by inhibiting the CREM/CREB signaling pathway, which is crucial for spermatogenesis. This inhibition leads to apoptosis in testicular cells.

Caption: Proposed pathway for 1,2-Dichloroethane-induced reproductive toxicity.

Conclusion

While specific toxicological data for this compound is currently lacking, the information available for structurally related compounds such as chloroethane, 1,2-dichloroethane, and chloral hydrate provides valuable preliminary insights into its potential hazards. Based on these surrogate compounds, this compound should be handled with care, assuming potential for acute toxicity, genotoxicity, and carcinogenicity. Further research is imperative to definitively characterize the toxicological and safety profile of this compound to ensure its safe handling and use in research and development.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Chloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carcinogenicity and chronic toxicity in rats and mice exposed by inhalation to 1,2-dichloroethane for two years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. Genotoxicity studies with chloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of chloroethane toxicity and carcinogenicity including a comparison with bromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. A review of the genotoxicity of 1,2-dichloroethane (EDC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2-Dichloroethane Induces Reproductive Toxicity Mediated by the CREM/CREB Signaling Pathway in Male NIH Swiss Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 1,2-dichloroethane and 1,1,1-thichloroethane in drinking water on reproduction and development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo and In Vitro Studies of 2-Chloroethane-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethane-1,1-diol, the hydrated form of chloroacetaldehyde, is a reactive metabolite of the industrial solvent 1,2-dichloroethane. Its significance in toxicology and pharmacology stems from its role as a potent alkylating agent, contributing to the cellular damage and carcinogenicity observed with 1,2-dichloroethane exposure. This technical guide provides a comprehensive overview of the in vivo and in vitro studies of this compound, with a focus on its synthesis, metabolic pathways, toxicological profile, and mechanisms of action. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of toxicological data. Furthermore, this guide includes visualizations of the pertinent metabolic and signaling pathways to facilitate a deeper understanding of its biological interactions.

Chemical Properties and Synthesis

This compound (CAS RN: 15873-56-0) exists in equilibrium with its aldehyde form, chloroacetaldehyde (CAS RN: 107-20-0). In aqueous solutions, the hydrated gem-diol form is favored.[1] Anhydrous chloroacetaldehyde is a colorless liquid with a pungent odor, while the hydrate is a crystalline solid.[1][2]

Synthesis of this compound (Chloroacetaldehyde Hydrate)

A common laboratory-scale synthesis involves the chlorination of aqueous vinyl chloride.[1]

Experimental Protocol: Synthesis via Chlorination of Vinyl Chloride

Materials:

-

Vinyl chloride gas

-

Chlorine gas

-

Deionized water

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

-

Bubble vinyl chloride gas through deionized water in the reaction vessel at a controlled temperature, typically around 20°C.

-

Simultaneously, introduce chlorine gas into the aqueous solution. Maintain a concentration of chloroacetaldehyde below 5% to minimize the formation of 1,1,2-trichloroethane.[2]

-

The reaction proceeds as follows: ClCH=CH₂ + Cl₂ + H₂O → ClCH₂CH(OH)₂ + HCl.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., gas chromatography of the dehydrated product).

-

Upon completion, the resulting aqueous solution contains this compound. The product can be used in this form for many applications or purified further.

Metabolism of 1,2-Dichloroethane to this compound

The primary route of in vivo formation of this compound is through the metabolism of 1,2-dichloroethane. This process involves two main pathways: oxidation by cytochrome P450 enzymes and conjugation with glutathione (GSH) by glutathione S-transferases.

Cytochrome P450-Mediated Oxidation

The cytochrome P450 system, particularly the CYP2E1 isoform, oxidizes 1,2-dichloroethane to 2-chloroacetaldehyde.[3] This aldehyde then rapidly hydrates to form this compound.

Glutathione S-transferase-Mediated Conjugation

Glutathione S-transferases catalyze the conjugation of 1,2-dichloroethane with glutathione, leading to the formation of S-(2-chloroethyl)glutathione. This conjugate can then undergo further metabolism to yield chloroacetaldehyde.

Toxicological Profile

The toxicity of this compound is largely attributed to its aldehyde form, chloroacetaldehyde, which is a highly reactive electrophile that can form adducts with cellular macromolecules, including DNA and proteins.

Quantitative Toxicity Data

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 89 mg/kg | |

| LD50 | Mouse | Oral | 82 mg/kg | |

| EC50 (2h) | Rat Hepatocytes | In vitro | 300 µM | [4] |

In Vivo Toxicity

Direct in vivo toxicity studies on this compound are limited. However, studies on its precursor, 1,2-dichloroethane, provide insights into its potential effects. Inhalation and oral exposure to 1,2-dichloroethane in rodents have been shown to cause damage to the liver, kidneys, and central nervous system.[5]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (General Guideline)

Animals:

-

Species: Rat (e.g., Sprague-Dawley)

-

Sex: Equal numbers of males and females

-

Number: At least 10 animals per sex per group

Dosing:

-

Administer 1,2-dichloroethane (as a precursor to this compound) via gavage or in drinking water for 90 consecutive days.

-

Include a control group and at least three dose levels to establish a dose-response relationship.

-

The highest dose should elicit signs of toxicity but not cause excessive mortality. The lowest dose should ideally be a no-observed-adverse-effect level (NOAEL).

Observations:

-

Monitor animals daily for clinical signs of toxicity, morbidity, and mortality.

-

Record body weight and food/water consumption weekly.

-

At the end of the study, perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.

-

Conduct hematology and clinical chemistry analyses.

In Vitro Cytotoxicity

In vitro studies have demonstrated that chloroacetaldehyde induces cytotoxicity through oxidative stress, depletion of glutathione, and disruption of calcium homeostasis.[4][6]

Experimental Protocol: LDH Cytotoxicity Assay

Materials:

-

Cultured cells (e.g., rat hepatocytes, human renal proximal tubule cells)

-

96-well plates

-

Chloroacetaldehyde solution

-

LDH Cytotoxicity Assay Kit (commercially available)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of chloroacetaldehyde for a predetermined exposure time (e.g., 2, 24, or 48 hours).

-

Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

At the end of the exposure period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.

Mechanisms of Action: Signaling Pathway Perturbation

A key mechanism of chloroacetaldehyde-induced toxicity is the disruption of intracellular calcium signaling.

Inhibition of Na+/Ca2+ Exchanger

Studies in human renal proximal tubule cells have shown that chloroacetaldehyde induces a sustained increase in intracellular free calcium ([Ca²⁺]i).[6] This effect is attributed to the inhibition of the Na⁺/Ca²⁺ exchanger, a crucial mechanism for calcium extrusion from the cell.[6] This inhibition appears to be dependent on Protein Kinase A (PKA) signaling.[6]

Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM

Materials:

-

Cultured cells on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (to aid solubilization) in HBS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HBS to remove extracellular dye.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Acquire fluorescence images by alternating excitation between 340 nm and 380 nm.

-

Record a baseline fluorescence ratio (F340/F380) before adding chloroacetaldehyde.

-

Add chloroacetaldehyde to the cells and continue to record the fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

An increase in the F340/F380 ratio indicates an increase in intracellular calcium.

-

Conclusion

This compound, a key metabolite of 1,2-dichloroethane, exhibits significant cytotoxicity primarily through the actions of its aldehyde form, chloroacetaldehyde. Its ability to act as an alkylating agent and disrupt critical cellular processes, such as calcium homeostasis, underscores its importance in the toxicology of chlorinated hydrocarbons. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of action of this compound and to develop strategies to mitigate its harmful effects. Further research is warranted to fully elucidate the in vivo toxicokinetics and dose-response relationships of this compound itself, independent of its precursor.

References

- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. NTP technical report on the toxicity studies of 1,2-Dichloroethane (Ethylene Dichloride) in F344/N Rats, Sprague Dawley Rats, Osborne-Mendel Rats, and B6C3F1 Mice (Drinking Water and Gavage Studies) (CAS No. 107-06-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

spectroscopic analysis of 2-Chloroethane-1,1-diol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2-chloroethane-1,1-diol, the hydrate of chloroacetaldehyde. While geminal diols are often transient intermediates, the presence of the electron-withdrawing chloro group at the adjacent position provides this compound with a degree of stability, making it an accessible subject for analytical characterization. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside standardized experimental protocols for its analysis.

Predicted Spectroscopic Data

Due to the equilibrium nature of geminal diols, obtaining pure experimental spectra can be challenging. The following data is a combination of theoretical predictions and extrapolations from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted based on the known chemical shifts of related structures, such as chloroacetaldehyde and chloroethane. The presence of two hydroxyl groups on a single carbon significantly influences the electronic environment of the neighboring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Notes |

| ¹H | ~3.6 | Doublet | J ≈ 5 Hz | Signal corresponds to the two protons of the chloromethyl group (Cl-CH₂). The coupling would be with the methine proton. |

| ¹H | ~5.2 | Triplet | J ≈ 5 Hz | Signal for the methine proton (-CH(OH)₂), coupled to the two protons of the chloromethyl group. |

| ¹H | Broad, variable | Singlet | - | The two hydroxyl protons (-OH) are expected to produce a broad singlet, the position of which is highly dependent on solvent and concentration. |

| ¹³C | ~50 | - | - | Predicted chemical shift for the chloromethyl carbon (-CH₂Cl). |

| ¹³C | ~90 | - | - | Predicted chemical shift for the diol carbon (-CH(OH)₂). The two electronegative oxygen atoms cause a significant downfield shift. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic stretching frequencies of the hydroxyl groups.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Predicted Anharmonic Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | ~3450 | Strong, Broad |

| O-H Stretch (Free) | ~3650 | Medium, Sharp |

| C-H Stretch | 2850-3000 | Medium |

| C-O Stretch | ~1065 | Strong |

| C-Cl Stretch | ~740 | Medium |

Data based on predicted values.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of chlorinated compounds and alcohols. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 96/98 | [C₂H₅ClO₂]⁺ | Molecular ion (M⁺). The M+2 peak at m/z 98 will have approximately one-third the intensity of the M⁺ peak at m/z 96. |

| 78/80 | [C₂H₃ClO]⁺ | Loss of a water molecule (H₂O). |

| 61 | [CH(OH)₂]⁺ | Cleavage of the C-C bond. |

| 49/51 | [CH₂Cl]⁺ | Cleavage of the C-C bond. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as protic solvents may lead to the exchange of the hydroxyl protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Integrate the signals to determine proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing (typically to TMS at 0 ppm or the residual solvent peak).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Film (Neat): If the sample is a viscous liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

-

KBr Pellet (Solid): If the sample is a solid, grind a small amount with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is a common choice for small molecules. Electrospray Ionization (ESI) may also be used.

-

Acquisition:

-

Introduce the sample into the ion source. For EI, this typically involves a direct insertion probe or a GC inlet. For ESI, the sample is introduced via direct infusion or through an LC system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.

Visualizations

The following diagrams illustrate the key chemical relationships and the general workflow for the spectroscopic analysis of this compound.

Caption: Formation and decomposition of this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 2-Chloroethane-1,1-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloroethane-1,1-diol. Due to a lack of specific quantitative solubility data in publicly available literature, this document infers the solubility of this compound in various common laboratory solvents based on its chemical structure and the established principles of gem-diol chemistry. Detailed experimental protocols for determining the solubility of a compound are provided to enable researchers to generate precise quantitative data. Additionally, this guide includes diagrams illustrating the key chemical equilibrium of this compound and a general workflow for solubility determination.

Introduction

This compound, also known as chloroacetaldehyde hydrate, is a geminal diol. Geminal diols are organic compounds containing two hydroxyl groups bonded to the same carbon atom. While many gem-diols are unstable and exist in equilibrium with their corresponding aldehyde or ketone, the presence of electron-withdrawing groups can stabilize the diol form.[1][2] In this compound, the electron-withdrawing chlorine atom stabilizes the gem-diol structure, making it more stable than the hydrate of acetaldehyde.[2][3] Understanding the solubility of this compound is crucial for its application in organic synthesis, mechanistic studies, and pharmaceutical development.

Predicted Solubility of this compound

The presence of two hydroxyl groups and a chlorine atom on a short two-carbon chain confers a high degree of polarity to the this compound molecule. This polarity is the primary determinant of its solubility in various solvents. The principle of "like dissolves like" suggests that polar compounds will dissolve in polar solvents, while non-polar compounds will dissolve in non-polar solvents.[4][5]

Based on its structure, this compound is expected to be readily soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions with polar solvents like water, alcohols, and acetone.[5][6]

Data Presentation

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions based on chemical principles and not experimentally determined quantitative values.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Highly Soluble | The two hydroxyl groups can form strong hydrogen bonds with water molecules.[5] |

| Ethanol (C₂H₅OH) | Polar Protic | Highly Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, similar to the diol.[5] |

| Methanol (CH₃OH) | Polar Protic | Highly Soluble | Methanol's high polarity and hydrogen bonding capacity will readily solvate the diol.[5] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the diol's hydroxyl groups.[6] |

| Diethyl Ether ((C₂H₅)₂O) | Slightly Polar | Sparingly Soluble | Diethyl ether has low polarity and can only act as a hydrogen bond acceptor, leading to weaker interactions.[5] |

| Hexane (C₆H₁₄) | Non-polar | Insoluble | As a non-polar solvent, hexane cannot form significant favorable interactions with the highly polar diol.[4] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[7][8]

Objective:

To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[8]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.[7]

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance (or other response) of the standard solutions and the diluted sample solution using the analytical instrument.

-

Construct a calibration curve by plotting the response of the standards against their concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in units such as g/100 mL or mol/L.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important aspects of the chemistry and experimental determination of the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

Caption: The reversible equilibrium between chloroacetaldehyde and its hydrate.

Conclusion

References

- 1. Geminal diol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. enamine.net [enamine.net]

- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Degradation Pathways of 2-Chloroethane-1,1-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethane-1,1-diol, the hydrated form of chloroacetaldehyde, is a reactive intermediate of significant interest in toxicology and drug development. It is notably a metabolite of the anticancer drug ifosfamide, where its formation is linked to undesirable side effects.[1] Understanding the degradation pathways of this geminal diol is crucial for elucidating its mechanisms of toxicity and for the development of strategies to mitigate its adverse effects. This technical guide provides a comprehensive overview of the core degradation pathways of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

In aqueous environments, this compound exists in equilibrium with its dehydrated form, chloroacetaldehyde.[2] The degradation of this compound is therefore intrinsically linked to the metabolic fate of chloroacetaldehyde, which is a highly reactive and electrophilic compound.[1] The primary routes of its biotransformation involve enzymatic oxidation and conjugation with glutathione.

Core Degradation Pathways

The degradation of this compound proceeds through two primary pathways following its dehydration to chloroacetaldehyde:

-

Oxidation to Chloroacetic Acid: This pathway is catalyzed by the enzyme aldehyde dehydrogenase (ALDH). It represents a major detoxification route, as chloroacetic acid is generally less toxic than its aldehyde precursor.[3]

-

Conjugation with Glutathione (GSH): Chloroacetaldehyde can react with glutathione, a key intracellular antioxidant. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). This conjugation is another significant detoxification mechanism.[3]

These pathways are critical in determining the intracellular concentration and, consequently, the toxicity of chloroacetaldehyde.

Quantitative Data on Degradation

The following tables summarize the available quantitative data related to the degradation of chloroacetaldehyde, the key intermediate in the degradation of this compound.

Table 1: Hydrolysis and Reaction Kinetics of Chloroacetaldehyde

| Parameter | Value | Conditions | Reference |

| Hydrolysis Rate | 2 x 10⁻⁶ to 5 x 10⁻⁶ /hour | 37 °C | [2] |

| Equilibrium Constant (with Monochloramine) | 1.87 x 10³ M⁻¹ | Aqueous solution | [4] |

Table 2: Enzymatic Degradation Kinetics of Chloroacetaldehyde

| Enzyme | Substrate | Kinetic Parameter | Value | Organism/System | Reference |

| Aldehyde Dehydrogenase | Chloroacetaldehyde | K_m | 160 µM | Xanthobacter autotrophicus GJ10 | [5] |

Experimental Protocols

Detailed experimental protocols are essential for studying the degradation of this compound. Below are methodologies for key experiments.

Protocol 1: In Vitro Degradation Assay of Chloroacetaldehyde by Aldehyde Dehydrogenase

This protocol is designed to quantify the enzymatic oxidation of chloroacetaldehyde to chloroacetate by ALDH.

Materials:

-

Purified aldehyde dehydrogenase (commercially available or isolated)

-

Chloroacetaldehyde solution (freshly prepared)

-

NAD⁺ solution

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NAD⁺, and the ALDH enzyme solution.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a known concentration of chloroacetaldehyde to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.[6]

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

To determine the kinetic parameters (K_m and V_max), the assay should be repeated with varying concentrations of chloroacetaldehyde.

-

A substrate blank, containing all components except the enzyme, should be run to account for any non-enzymatic reduction of NAD⁺.[6]

Protocol 2: Analysis of Glutathione Conjugation of Chloroacetaldehyde

This protocol outlines a method to study the formation of the glutathione conjugate of chloroacetaldehyde, which can be catalyzed by Glutathione S-transferases (GSTs).

Materials:

-

Purified GSTs (commercially available or isolated)

-

Chloroacetaldehyde solution

-

Reduced glutathione (GSH) solution

-

Phosphate buffer (pH 6.5-7.5)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or Mass Spectrometry (MS) detector

-

Quenching solution (e.g., trichloroacetic acid)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, and the GST enzyme solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding chloroacetaldehyde.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the remaining chloroacetaldehyde and the formed glutathione conjugate.[7]

-

The identity of the conjugate can be confirmed by LC-MS analysis.

-

Kinetic parameters can be determined by measuring the initial rates of conjugate formation at different substrate concentrations.

Visualizing Degradation and Cellular Impact

The following diagrams, generated using Graphviz, illustrate the core degradation pathways and the cellular impact of this compound and its reactive intermediate, chloroacetaldehyde.

Caption: Core degradation pathways of this compound.

Caption: Workflow for Aldehyde Dehydrogenase activity assay.

Caption: Mechanisms of Chloroacetaldehyde-induced cellular toxicity.

Conclusion

The degradation of this compound is a critical process that dictates its toxicological profile. The primary detoxification pathways involve its conversion to chloroacetaldehyde, which is then metabolized by aldehyde dehydrogenase to the less toxic chloroacetic acid or conjugated with glutathione. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the kinetics and mechanisms of these degradation pathways. A thorough understanding of these processes is paramount for the development of therapeutic strategies to counteract the toxicity associated with compounds that metabolize to this compound. Further research is warranted to fully elucidate the kinetic parameters of each degradation step and to explore the potential for modulating these pathways to enhance detoxification.

References

- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Chloroacetaldehyde Dehydrogenase Involved in 1,2-Dichloroethane Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of enzyme kinetics and glutathione conjugates of chlortetracycline and chloroacetanilides using liquid chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

2-Chloroethane-1,1-diol as a reactive intermediate in organic chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethane-1,1-diol, the hydrate of chloroacetaldehyde, is a significant yet often transient reactive intermediate in organic synthesis. Its importance stems from the electrophilic nature of the corresponding aldehyde and the stability of the gem-diol structure, which is enhanced by the electron-withdrawing effect of the adjacent chlorine atom.[1] This guide provides a comprehensive overview of the formation, reactivity, and synthetic applications of this compound, with a focus on its role in the construction of heterocyclic scaffolds and its relevance to medicinal chemistry. While less extensively studied than its analogue, chloral hydrate, this compound serves as a valuable model for understanding the principles governing the stability and reactivity of geminal diols.[1]

Formation of this compound

The primary routes to the formation of this compound involve the hydration of chloroacetaldehyde and the direct halogenation of ethylene glycol derivatives.

Hydration of Chloroacetaldehyde

In aqueous media, chloroacetaldehyde exists in equilibrium with its hydrated form, this compound. The presence of the electron-withdrawing chlorine atom significantly shifts the equilibrium towards the gem-diol, making it more stable and accessible for study compared to the hydrate of acetaldehyde.[1]

Experimental Protocol: In-situ Generation via Hydration

A detailed experimental protocol for the in-situ generation of this compound is as follows:

-

Materials: Chloroacetaldehyde (commercially available as a ~50% aqueous solution), deionized water.

-

Procedure: For reactions requiring the in-situ formation of this compound, the commercially available aqueous solution of chloroacetaldehyde is typically used directly. The concentration of the diol can be assumed to be in equilibrium with the aldehyde in the aqueous medium. For specific concentration requirements, dilution with deionized water can be performed.

-

Monitoring: The formation and concentration of this compound in solution can be monitored using in-situ NMR spectroscopy, observing the characteristic shifts for the gem-diol protons and carbon.[2][3][4][5][6]

Chlorination of Ethylene Glycol Derivatives

Direct halogenation of ethylene glycol or its derivatives provides another pathway to this compound. This method involves the replacement of a hydroxyl group with a chlorine atom.[1]

Experimental Protocol: Synthesis from Ethylene Glycol

A representative procedure for the synthesis of this compound from ethylene glycol is outlined below:

-

Materials: Ethylene glycol, thionyl chloride (SOCl₂), anhydrous dichloromethane.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve ethylene glycol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid produced.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the literature due to its nature as a reactive intermediate. However, some key properties can be inferred or are available from computational studies.

| Property | Value/Description | Source |

| Molecular Formula | C₂H₅ClO₂ | [7] |

| Molecular Weight | 96.51 g/mol | [7] |

| Appearance | Expected to be a colorless liquid or solid | Inferred |

| Boiling Point | 142.4 °C at 760 mmHg (Predicted) | [7] |

| Flash Point | 39.9 °C (Predicted) | [7] |

| Vapor Pressure | 2.27 mmHg at 25 °C (Predicted) | [7] |

| Refractive Index | 1.473 (Predicted) | [7] |

| Hydration Equilibrium Constant (Khyd) of Chloroacetaldehyde | pKhydration of -1.6 | [8] |

Spectroscopic Data:

-

NMR Spectroscopy: Specific NMR data for isolated this compound is scarce. However, in-situ NMR studies of chloroacetaldehyde in water would reveal characteristic signals for the methine and methylene protons of the diol. The 13C NMR chemical shift for the diol carbon is expected to be in the range of 90-100 ppm, typical for alkyl gem-diols.

-

Mass Spectrometry: Mass spectrometric analysis of this compound would likely show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would involve the loss of water and chlorine. GC-MS is a suitable technique for analyzing the reaction products of this intermediate.[9][10]

Reactivity and Synthetic Applications

This compound, as the hydrated form of chloroacetaldehyde, is a key intermediate in reactions where chloroacetaldehyde is used in aqueous or protic solvents. Its bifunctional nature, possessing both a reactive C-Cl bond and hydroxyl groups, allows for a variety of subsequent transformations.

Synthesis of Heterocyclic Compounds

A major application of this compound (generated in-situ from chloroacetaldehyde) is in the synthesis of heterocyclic compounds, particularly aminothiazoles.

Hantzsch Thiazole Synthesis:

The reaction of chloroacetaldehyde (and thus its hydrate) with thiourea is a classic method for the synthesis of 2-aminothiazole, a valuable scaffold in medicinal chemistry.[11][12][13][14]

Experimental Protocol: Synthesis of 2-Aminothiazole

-

Materials: Chloroacetaldehyde (50% aqueous solution), thiourea, water.

-

Procedure:

-

Dissolve thiourea in water in a round-bottom flask.

-

Slowly add the aqueous solution of chloroacetaldehyde to the thiourea solution with stirring.

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the 2-aminothiazole.

-

Filter the solid product, wash it with cold water, and dry it.

-

-

Purification: The crude 2-aminothiazole can be recrystallized from a suitable solvent like ethanol.

Pictet-Spengler Reaction

The electrophilic nature of the carbonyl group in chloroacetaldehyde suggests the potential for its hydrate, this compound, to participate as an intermediate in Pictet-Spengler reactions. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[15][16][17][18][19] While direct evidence for the involvement of this compound is not extensively documented, its in-situ formation from chloroacetaldehyde in protic solvents makes it a plausible intermediate in such syntheses.

Role in Drug Development

While this compound itself is not a therapeutic agent, its precursor, chloroacetaldehyde, is a building block in the synthesis of several pharmaceutical compounds.[20][21] The reactions often proceed in aqueous or alcoholic media where the diol is the predominant reactive species. The synthesis of sulfathiazole, an early antibiotic, and various other heterocyclic drugs involves the use of chloroacetaldehyde, highlighting the indirect but crucial role of its hydrated form.[11] The development of synthetic routes to complex molecules often leverages the reactivity of such versatile intermediates.

Visualizations

Formation of this compound

Caption: Synthetic pathways to this compound.

Hantzsch Thiazole Synthesis Workflow

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Proposed Role in Pictet-Spengler Reaction

Caption: Logical relationship in a proposed Pictet-Spengler reaction.

Conclusion

This compound serves as a pivotal reactive intermediate in organic synthesis, primarily in reactions involving its parent aldehyde, chloroacetaldehyde, in aqueous environments. Its enhanced stability due to the presence of the chlorine atom facilitates its participation in various transformations, most notably the synthesis of medicinally important heterocyclic compounds such as aminothiazoles. While its transient nature makes isolation and direct characterization challenging, understanding its formation and reactivity is crucial for designing and optimizing synthetic routes in both academic and industrial research, including the development of new pharmaceutical agents. Further investigation into the precise kinetics and thermodynamics of its reactions will undoubtedly provide deeper insights into the mechanisms of these important chemical transformations.

References

- 1. This compound | 15873-56-0 | Benchchem [benchchem.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:15873-56-0 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. agriculturejournals.cz [agriculturejournals.cz]

- 10. researchgate.net [researchgate.net]

- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Quantum Chemical Investigation into the Stability of 2-Chloroethane-1,1-diol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethane-1,1-diol, also known as chloroacetaldehyde hydrate, is a geminal diol of significant interest due to its relationship with the reactive aldehyde, chloroacetaldehyde. Understanding the intrinsic stability and potential decomposition pathways of this molecule is crucial for applications in organic synthesis, atmospheric chemistry, and pharmacology. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the stability of this compound. We will explore the key computational methodologies, analyze the conformational landscape and intramolecular interactions that govern its stability, and propose likely decomposition pathways based on theoretical calculations. All quantitative data from analogous systems are summarized for comparative analysis, and detailed computational protocols are provided.

Introduction

Geminal diols, once considered transient intermediates, are now recognized as stable entities under specific conditions, their stability often dictated by the electronic effects of neighboring substituents. This compound presents an interesting case study where the electron-withdrawing nature of the chlorine atom is expected to influence the stability of the diol moiety. Quantum chemical calculations offer a powerful toolkit to probe the energetic landscape of such molecules, providing insights that are often difficult to obtain through experimental means alone.

This guide will delve into the theoretical framework for assessing the stability of this compound. We will discuss the selection of appropriate computational methods and basis sets, the importance of conformational analysis to identify the most stable geometries, and the investigation of potential decomposition routes through the mapping of reaction potential energy surfaces.

Computational Methodologies

The accurate theoretical investigation of this compound relies on the selection of robust quantum chemical methods and appropriate basis sets. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a good balance between accuracy and computational cost.

Recommended Computational Protocol

A reliable computational protocol for studying the stability of this compound would involve the following steps:

-

Geometry Optimization: The initial step involves finding the minimum energy structures (conformers) of the molecule. This is typically performed using a DFT functional, such as B3LYP or M06-2X, combined with a Pople-style basis set like 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions like hydrogen bonding.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are essential. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., aug-cc-pVTZ) or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).

-

Solvation Effects: To simulate the stability in a condensed phase, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed during geometry optimization and energy calculations.

A logical workflow for these calculations is depicted below.

Caption: A typical workflow for the quantum chemical analysis of molecular stability.

Conformational Stability and Intramolecular Interactions

The stability of this compound is intrinsically linked to its three-dimensional structure and the non-covalent interactions within the molecule. Conformational analysis is therefore a critical step in understanding its properties.

Rotational Isomers

Rotation around the C-C and C-O single bonds gives rise to various conformers. The relative stability of these conformers is determined by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. Theoretical studies on related diols, such as 1,2-ethanediol, have shown that gauche conformers are often stabilized by intramolecular hydrogen bonds between the two hydroxyl groups. In this compound, the presence of the chlorine atom introduces additional electrostatic and steric factors that will influence the preferred conformation.

Intramolecular Hydrogen Bonding

A key factor in the stability of many diols is the presence of intramolecular hydrogen bonds. In this compound, a hydrogen bond can form between one of the hydroxyl hydrogens and the oxygen of the other hydroxyl group, or potentially with the chlorine atom. Quantum chemical calculations can quantify the strength of these interactions through methods like Natural Bond Orbital (NBO) analysis. The presence of a strong intramolecular hydrogen bond would be indicated by a shortened H---O or H---Cl distance and a red-shift in the O-H vibrational frequency.

Potential Decomposition Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms and energetics of chemical reactions, including decomposition pathways. For this compound, two primary decomposition routes are plausible: dehydration to form chloroacetaldehyde and elimination of hydrogen chloride.

Dehydration

The dehydration of a geminal diol to its corresponding aldehyde is a common reaction. The mechanism of this reaction can be investigated by locating the transition state structure connecting the diol and the aldehyde plus a water molecule. The calculated activation energy for this process provides a measure of the kinetic stability of the diol with respect to dehydration.

Hydrogen Chloride Elimination

The presence of a chlorine atom suggests the possibility of HCl elimination. This could potentially proceed through a four-membered ring transition state, leading to the formation of glycolaldehyde or other products. Comparing the activation barriers for dehydration and HCl elimination will reveal the kinetically favored decomposition pathway.

The logical relationship for exploring these decomposition pathways is illustrated in the following diagram.

Caption: Potential unimolecular decomposition pathways of this compound.

Quantitative Data Summary

While specific, published high-level quantum chemical data for this compound is scarce, we can draw comparisons from theoretical studies on related molecules to provide context for the expected energetic and structural parameters. The following tables summarize calculated data for analogous systems.

Table 1: Calculated Relative Energies of 1,2-Ethanediol Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| g'Gg | MP2/6-311++G(d,p) | 0.00 |

| tGg' | MP2/6-311++G(d,p) | 0.45 |

| gGt | MP2/6-311++G(d,p) | 1.15 |

| tTt | MP2/6-311++G(d,p) | 2.80 |